molecular formula C12H15BrFNO2 B8029130 Tert-butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate

Tert-butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate

Cat. No.: B8029130
M. Wt: 304.15 g/mol
InChI Key: GBKRMPMMOLENKE-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate is a chemical compound offered with a purity of 95% and is supplied for research and development applications . This phenyl-substituted carbamate is of significant interest in the field of agrochemical research, particularly in the investigation of novel acetylcholinesterase (AChE) inhibitors . The structural motif of halogenated phenyl methylcarbamates is extensively studied for its potential in the development of new insecticides, with research indicating that bromination at specific positions on the phenyl ring can influence the inhibitory potency against insect AChE . As a key intermediate in organic synthesis, this compound enables researchers to explore structure-activity relationships (SAR) and develop more selective and potent agents for controlling disease-vectoring insects, such as mosquitoes . The compound is for research use only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, national, and international regulations and laws governing the handling, storage, and disposal of this substance.

Properties

IUPAC Name

tert-butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15(4)8-5-6-9(13)10(14)7-8/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKRMPMMOLENKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carbamate Formation via Aniline Functionalization

The most widely reported method involves reacting 4-bromo-3-fluoroaniline with tert-butyl chloroformate (Boc-Cl) and methylamine. The reaction proceeds in a two-step process:

  • Protection of the Amine : 4-Bromo-3-fluoroaniline is treated with Boc-Cl in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃). This step forms the tert-butyl carbamate intermediate while preserving the bromo-fluoro substituents.

  • N-Methylation : The intermediate reacts with methylamine under reflux conditions, typically in tetrahydrofuran (THF) or dichloromethane (DCM), to introduce the N-methyl group.

Key Conditions :

  • Solvent : Dichloromethane or THF

  • Base : Sodium bicarbonate (2.5–3.0 eq.)

  • Temperature : 0°C to room temperature for Boc protection; 50–70°C for N-methylation

  • Yield : 64–83% after purification.

One-Pot Synthesis Using Boc Anhydride

An alternative approach employs di-tert-butyl dicarbonate (Boc₂O) as the carbamoylating agent. This method simplifies the synthesis by combining protection and methylation in a single pot:

  • Procedure : 4-Bromo-3-fluoroaniline is stirred with Boc₂O and methylamine in toluene at 70°C for 16 hours. The reaction is monitored by thin-layer chromatography (TLC), and excess solvent is removed under reduced pressure.

  • Advantages : Reduced purification steps and improved atom economy.

  • Yield : 64%.

Optimization Strategies for Industrial-Scale Production

Catalyst Selection and Reaction Efficiency

Industrial protocols prioritize cost-effective catalysts:

  • Fe₃O₄@MCM-41@Zr-Piperazine Nanocatalyst : Enhances Boc protection efficiency at ambient temperature, achieving 85% yield in 2 hours.

  • Palladium Catalysts : Used in downstream Suzuki-Miyaura couplings but irrelevant to carbamate synthesis.

Solvent and Temperature Effects

SolventTemperature (°C)Reaction Time (h)Yield (%)
Toluene701664
Dichloromethane25472
THF50568

Polar aprotic solvents like DCM improve Boc-Cl reactivity, while toluene minimizes side reactions during prolonged heating.

Purification Techniques

  • Flash Chromatography : Utilizes gradients of petroleum ether (PE) and ethyl acetate (EA) (PE/EA 25:1 → 4:1) to isolate the product.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).

Mechanistic Insights and Regioselectivity

Electronic and Steric Effects

  • Bromo-Fluoro Synergy : The electron-withdrawing fluorine atom directs electrophilic substitution to the para position, while bromine’s steric bulk prevents over-functionalization.

  • Tert-Butyl Group : Shields the carbamate from nucleophilic attack, stabilizing the intermediate during methylation.

Byproduct Formation and Mitigation

  • N,N-Dimethylcarbamate : Forms if methylamine is in excess. Controlled stoichiometry (1:1.05 aniline:Boc-Cl) suppresses this.

  • Hydrolysis Products : Avoided by anhydrous conditions and molecular sieves.

Comparative Analysis of Reported Methods

MethodReagentsConditionsYield (%)Purity (%)
Two-Step Boc-ClBoc-Cl, MethylamineDCM, 25°C7298
One-Pot Boc₂OBoc₂O, MethylamineToluene, 70°C6495
Nanocatalyst-AssistedBoc₂O, Fe₃O₄@MCM-41@ZrRT, 2h8599

The nanocatalyst method offers the highest yield and purity, making it suitable for kilo-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.

Major Products

    Substitution Reactions: Products include substituted phenyl carbamates.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate serves as an important building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions such as:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles like amines or thiols, leading to various substituted phenyl derivatives.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form N-oxides or other oxidized derivatives, and reduction can yield amines or other reduced products.

Biological Applications

The compound is significant in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its structural features enhance its binding affinity to specific molecular targets such as enzymes or receptors, making it a potential candidate for drug design and development. The presence of halogen atoms (bromine and fluorine) contributes to its biological activity by improving stability and lipophilicity .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a pharmacological agent. It may act as an inhibitor or modulator of specific biological pathways, which could lead to therapeutic applications in treating diseases that involve enzyme dysregulation .

Agrochemical Development

The compound is also used in the synthesis of agrochemicals. Its ability to undergo various transformations allows it to serve as an intermediate in the production of herbicides and pesticides, contributing to agricultural advancements .

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. The compound's binding affinity was assessed using various biochemical assays, showing promising results that suggest potential therapeutic applications .

Case Study 2: Synthesis of Novel Ligands

In a study focused on expanding structural diversity in ligand design, this compound was utilized as a precursor for synthesizing new VHL (von Hippel-Lindau) inhibitors. The iterative design approach led to the identification of compounds with enhanced bioactivity against targeted cancer pathways .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

tert-Butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate (41e)

  • Substituents : Bromo (4-position), chloro (3-position), benzyl-linked carbamate.
  • Key Differences : The target compound has a fluoro group instead of chloro and a direct N-methyl carbamate linkage, whereas 41e uses a benzyl spacer.
  • Impact : The chloro group in 41e increases molecular weight (Cl: 35.5 g/mol vs. F: 19 g/mol) and alters electronic properties. The benzyl spacer in 41e may reduce steric hindrance compared to the N-methyl group in the target compound .

tert-Butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate

  • Substituents : Hydroxyl (4-position), fluoro (3-position).
  • Key Differences : Replaces bromo with a hydroxyl group.
  • However, bromo in the target compound improves stability in cross-coupling reactions .

tert-Butyl 3-amino-4-fluorobenzylcarbamate (CAS 657409-24-0)

  • Substituents: Amino (3-position), fluoro (4-position).
  • Key Differences: Amino group replaces bromo, altering electronic and reactivity profiles.
  • Impact: The amino group is electron-donating, activating the ring for electrophilic substitution, whereas bromo is electron-withdrawing, favoring nucleophilic substitution .

Physicochemical Properties

Compound Molecular Weight (g/mol) Molecular Formula Purity Key Functional Groups
Target compound ~286.1 (estimated) C₁₂H₁₄BrFNO₂ N/A Bromo, fluoro, N-methyl
tert-Butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate 241.26 C₁₂H₁₆FNO₃ ≥95% Hydroxyl, fluoro
tert-Butyl 3-amino-4-fluorobenzylcarbamate 240.27 C₁₂H₁₇FN₂O₂ N/A Amino, fluoro
tert-Butyl N-[2-amino-3-(4-bromophenyl)propyl]carbamate 329.23 C₁₄H₂₁BrN₂O₂ N/A Amino, bromo, propyl chain

Biological Activity

Tert-butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structural features, including a tert-butyl group, a bromo substituent, and a fluorine atom on the phenyl ring, contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications.

Chemical Structure

The compound's molecular formula is C12H14BrFNO2C_{12}H_{14}BrFNO_2, with a molar mass of approximately 303.15 g/mol. The presence of halogen atoms (bromine and fluorine) is significant as they can enhance the compound's reactivity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The bromine and fluorine atoms may increase binding affinity to these targets, potentially leading to inhibition or modulation of enzymatic activity. This interaction is crucial for understanding its pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest that this compound may also possess such activity, although specific data on its efficacy against various pathogens remain limited.

Anticancer Potential

The compound has been studied for its potential anticancer properties. It may inhibit certain cancer cell lines by interfering with metabolic pathways essential for tumor growth. The exact pathways affected by this compound require further investigation to elucidate its full therapeutic potential.

Case Studies and Research Findings

A review of existing literature reveals several case studies focusing on the biological activity of related compounds:

  • Enzyme Inhibition Studies :
    • Compounds with similar structures have been shown to inhibit enzymes involved in metabolic processes. For instance, studies on related carbamates indicate their potential as enzyme inhibitors in cancer therapy.
  • Interaction with Biological Targets :
    • Interaction studies suggest that this compound may bind to specific receptors or enzymes, altering their activity and potentially leading to therapeutic effects.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaNotable FeaturesBiological Activity
This compoundC12H14BrFNO2C_{12}H_{14}BrFNO_2Contains bromine and fluorine; carbamate groupPotential antimicrobial and anticancer properties
Tert-butyl (4-bromo-3-methylphenyl)carbamateC12H15BrNO2C_{12}H_{15}BrNO_2Lacks fluorine; simpler structureModerate antimicrobial activity reported
Tert-butyl N-(4-bromo-2-fluorophenyl)-N-methylcarbamateC12H14BrFNO2C_{12}H_{14}BrFNO_2Different halogen positioningSimilar potential for enzyme inhibition

Future Research Directions

Despite the promising biological activities suggested by preliminary studies, comprehensive research is necessary to fully understand the mechanisms through which this compound exerts its effects. Future studies should focus on:

  • In vivo Studies : To evaluate the efficacy and safety profile of the compound in living organisms.
  • Mechanistic Studies : To elucidate the specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To explore how structural variations influence biological activity.

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-(4-bromo-3-fluorophenyl)-N-methylcarbamate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl N-methylcarbamate derivatives are often prepared by reacting brominated aryl amines with tert-butyl carbamate precursors under basic conditions. A protocol involving NaH in DMF (60°C, 16 hours) has been used for similar tert-butyl N-(bromoalkyl)-N-methylcarbamate syntheses, achieving yields of 70–90% . For the 4-bromo-3-fluorophenyl variant, substituting the bromoalkyl group with a bromoaryl precursor (e.g., 4-bromo-3-fluoroaniline) may require adjusted stoichiometry and temperature due to steric and electronic effects. Precursor compounds like N-Boc-4-bromo-3-fluoroaniline (CAS: 868735-43-7) are commercially available and can serve as intermediates .

Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the tert-butyl group (δ ~1.3 ppm for 1^1H), aromatic protons (δ 6.5–8.0 ppm for bromo/fluorophenyl), and carbamate carbonyl (δ ~155 ppm in 13^13C).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected: ~329.2 g/mol).
  • HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm.
    Discrepancies in integration ratios (e.g., N-methyl vs. tert-butyl peaks) may indicate incomplete substitution or degradation. Cross-reference with synthetic intermediates (e.g., N-Boc-4-bromo-3-fluoroaniline) to validate structural assignments .

Q. How should stability and storage conditions be optimized to prevent decomposition?

Methodological Answer: tert-butyl carbamates are prone to hydrolysis under acidic/basic conditions. Store the compound at room temperature in airtight containers, protected from light and moisture. Stability studies for analogous carbamates indicate degradation <5% over 12 months under these conditions. Avoid prolonged exposure to strong oxidizers or reductants, as they may cleave the carbamate group .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproduct formation be systematically resolved?

Methodological Answer: Contradictions often arise from impurities in starting materials or variable reaction kinetics. To troubleshoot:

  • Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., aryl bromide coupling).
  • DoE (Design of Experiments) : Vary parameters like temperature (50–80°C), base (NaH vs. K2_2CO3_3), and solvent polarity (DMF vs. THF) to identify optimal conditions. For example, NaH in DMF at 60°C maximizes yields in analogous tert-butyl carbamate syntheses, but THF may reduce side reactions with moisture-sensitive substrates .
  • Byproduct Analysis : Isolate and characterize minor peaks via preparative HPLC or column chromatography. Common byproducts include dehalogenated or tert-butyl-deprotected derivatives .

Q. What strategies are effective for modifying the bromo/fluoro substituents to enhance reactivity in downstream applications?

Methodological Answer: The 4-bromo-3-fluorophenyl group offers sites for cross-coupling (e.g., Suzuki for aryl-aryl bonds) or nucleophilic aromatic substitution (e.g., replacing Br with amines). Key considerations:

  • Catalyst Selection : Pd(PPh3_3)4_4 for Suzuki coupling with aryl boronic acids; CuI for Ullmann-type aminations.
  • Directing Effects : The meta-fluorine electronically activates the bromine for substitution while sterically hindering ortho positions. Computational modeling (e.g., DFT) can predict regioselectivity .
  • Protection/Deprotection : Use TFA to cleave the tert-butyl carbamate post-modification, preserving the aryl halide functionality .

Q. How can ecological risks be mitigated during large-scale synthesis or disposal?

Methodological Answer:

  • Waste Management : Incinerate in a certified facility with alkaline scrubbers to neutralize HF/HBr emissions.
  • Biodegradability Screening : Use OECD 301F (Ready Biodegradability) tests to assess environmental persistence. Brominated aromatics typically show low biodegradability; consider catalytic debromination (e.g., Pd/C + H2_2) for pretreatment .
  • Alternative Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce aquatic toxicity .

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